molecular formula C29H22Br2N2O B5075382 2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE

2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE

Cat. No.: B5075382
M. Wt: 574.3 g/mol
InChI Key: HEEFSUOCFUARJC-UHFFFAOYSA-N
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Description

2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes bromine, phenyl, and methoxy groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted benzaldehydes with aniline derivatives, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts such as erbium triflate and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE is unique due to its specific combination of bromine, phenyl, and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Br2N2O/c1-19-12-14-20(15-13-19)18-34-28-24(30)16-23(17-25(28)31)29-32-26(21-8-4-2-5-9-21)27(33-29)22-10-6-3-7-11-22/h2-17H,18H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEFSUOCFUARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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